1,1'-Binaphthyl-2,2'-diamine

Catalog No.
S1514969
CAS No.
18531-95-8
M.F
C20H16N2
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Binaphthyl-2,2'-diamine

CAS Number

18531-95-8

Product Name

1,1'-Binaphthyl-2,2'-diamine

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2

InChI Key

DDAPSNKEOHDLKB-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,1'-binaphthyl-2,2'-diamine

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N

The exact mass of the compound [1,1'-Binaphthalene]-2,2'-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519704. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1'-Binaphthyl-2,2'-diamine (CAS: 18531-95-8), commonly known as BINAM, is a racemic compound featuring a rigid C2-symmetric binaphthyl backbone. This structural rigidity and defined steric environment make it a foundational precursor for a wide range of high-value chemical applications. Its primary procurement value lies in two distinct routes: as a key starting material for the synthesis of enantiopure (R)- and (S)-BINAM ligands used extensively in asymmetric catalysis, and as a robust diamine monomer for the production of high-performance polyimides and polyamides with exceptional thermal stability. The performance of catalysts and polymers derived from this scaffold is directly linked to the unique, sterically demanding, and rotationally restricted binaphthyl core.

Substituting 1,1'-Binaphthyl-2,2'-diamine with more common or flexible diamines, such as 1,2-diaminocyclohexane (DACH) or linear aromatic diamines (e.g., p-phenylenediamine), is operationally unviable for its key applications. The axial chirality and high rotational barrier of the binaphthyl scaffold create a well-defined, rigid chiral pocket in derived catalysts, which is essential for achieving high levels of enantioselectivity—a property flexible diamines cannot replicate. In polymer science, this same rigidity translates directly to higher glass transition temperatures (Tg) and enhanced thermal stability compared to polymers made from more flexible monomers. Replacing BINAM with simpler alternatives leads to a collapse in stereo-control for catalytic applications and a significant loss of thermomechanical performance in materials, making it a non-interchangeable building block.

Superior Enantioselectivity in Catalysis vs. Flexible Diamine Ligands

In the asymmetric aza-Henry reaction of isatin-derived N-Boc ketimines, a Cu(II) catalyst complexed with a (1R,2R)-(+)-1,2-diaminocyclohexane (DACH) based ligand yielded the product with 86% enantiomeric excess (ee). Under similar conditions, catalysts derived from the more rigid (1R,2R)-(+)-1,2-diphenyl-1,2-diaminoethane, which begins to approximate the steric hindrance of BINAM, showed improved performance. The structural rigidity of the BINAM scaffold is a known critical factor for achieving high enantioselectivity in a variety of reactions.

Evidence DimensionEnantiomeric Excess (ee)
Target Compound DataLigands based on rigid backbones like BINAM consistently enable higher ee values (often >90%) in comparable reactions.
Comparator Or BaselineDACH-based ligand: 86% ee
Quantified DifferenceWhile not a direct head-to-head, the literature trend shows rigid backbones like BINAM are required to push ee's from good (~86%) to excellent (>95%).
ConditionsCu(II)-catalyzed asymmetric aza-Henry reaction of N-Boc ketimine with nitromethane.

For developing high-selectivity catalytic processes, the rigid BINAM scaffold provides a performance ceiling that more flexible, common diamines like DACH cannot reach.

Precursor Suitability: A Foundational Platform for Diverse, High-Performance Ligands

1,1'-Binaphthyl-2,2'-diamine is not just a ligand precursor, but a versatile platform. It serves as the essential starting material for a wide array of substituted BINAM derivatives with tailored electronic and steric properties. For instance, it can be readily converted to 3,3'-dihalo-BINAMs, which then undergo Pd-catalyzed coupling reactions to introduce diverse functional groups. This derivatization is critical for fine-tuning catalyst performance for specific reactions, a modification not possible with simpler, non-aromatic diamines.

Evidence DimensionSynthetic Versatility
Target Compound DataServes as a starting point for numerous derivatives via halogenation, N-alkylation, and other modifications.
Comparator Or BaselineAliphatic diamines (e.g., DACH): Limited scope for backbone functionalization to tune steric/electronic properties.
Quantified DifferenceQualitative but significant: provides access to a large family of tunable ligands, whereas comparators are structurally fixed.
ConditionsStandard organic synthesis procedures (halogenation, cross-coupling, etc.).

Procuring BINAM provides access to an entire ecosystem of potential custom catalysts, making it a strategic choice for R&D groups focused on proprietary process development.

Enhanced Thermal Stability in High-Performance Polymers

The rigid, sterically hindered structure of the BINAM monomer directly translates to superior thermal properties in resulting polymers. Polyamides synthesized with rigid aromatic diamines consistently show higher 10% weight loss temperatures (T10%) compared to those with flexible linkages. For example, polyamides based on rigid p-phenylenediamine backbones can exhibit a T10% of 480°C. While direct data for a BINAM-based polyamide under identical conditions is not available, the established structure-property relationship strongly indicates that the bulky and rigid binaphthyl unit of BINAM would result in polymers with exceptionally high thermal stability, far exceeding that of polymers made from flexible diamines like 4,4'-diaminodiphenyl ether (ODA).

Evidence DimensionThermal Decomposition Temperature (10% weight loss)
Target Compound DataPolymers derived from BINAM possess high glass transition temperatures and are thermo-oxidatively stable.
Comparator Or BaselinePolyamide from rigid p-phenylenediamine: T10% of 480°C.
Quantified DifferenceThe use of rigid aromatic diamines increases T10% significantly compared to flexible alternatives.
ConditionsThermogravimetric Analysis (TGA) under a nitrogen atmosphere.

For applications in aerospace, electronics, and specialty coatings, maximizing thermal stability is a critical procurement requirement, justifying the selection of a specialty diamine like BINAM.

Core Precursor for High-Enantioselectivity Catalysts

As a starting material for synthesizing enantiopure (R)- or (S)-BINAM ligands, this compound is the right choice for developing catalysts for reactions where achieving the highest possible enantiomeric excess (>95%) is critical for product efficacy and value, such as in pharmaceutical intermediate synthesis.

Development of Next-Generation, Tunable Ligand Libraries

The compound's suitability for derivatization at multiple positions on the binaphthyl rings makes it the ideal platform for R&D programs aiming to create proprietary, high-performance ligands with fine-tuned steric and electronic properties for novel catalytic transformations.

Monomer for Thermally Demanding Polymer Applications

For manufacturing specialty polyimides and polyamides intended for use in extreme environments, such as aerospace components or high-frequency electronics, the inherent rigidity of the BINAM scaffold provides a direct route to polymers with superior thermal stability and high glass transition temperatures.

Scaffold for Chiral Metal-Organic Frameworks (MOFs)

The defined stereochemistry and rigid structure of enantiopure BINAM derivatives make them excellent choices as chiral linkers or 'struts' for synthesizing homochiral MOFs, which are used in enantioselective separations and catalysis.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

284.131348519 Da

Monoisotopic Mass

284.131348519 Da

Heavy Atom Count

22

UNII

XI03TW52AO
7OL97NN4U4
TL35MU1249

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4488-22-6

Wikipedia

2,2'-diamino-1,1'-dinaphthyl

Dates

Last modified: 08-15-2023

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